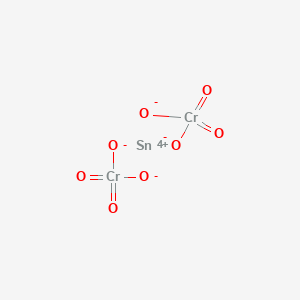Tin(IV) chromate
CAS No.: 10101-75-4
Cat. No.: VC18418564
Molecular Formula: Cr2O8Sn
Molecular Weight: 350.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10101-75-4 |
|---|---|
| Molecular Formula | Cr2O8Sn |
| Molecular Weight | 350.70 g/mol |
| IUPAC Name | dioxido(dioxo)chromium;tin(4+) |
| Standard InChI | InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4 |
| Standard InChI Key | ZGOVTYBSJCHQFF-UHFFFAOYSA-N |
| Canonical SMILES | [O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Tin(IV) chromate is defined by the molecular formula Cr₂O₈Sn and a molecular weight of 350.70 g/mol . Its IUPAC name, dioxido(dioxo)chromium;tin(4+), reflects the coordination of tin in the +4 oxidation state with chromate anions. Alternative designations include stannic chromate and tin chromate (Sn(CrO₄)₂), though these terms are often conflated with tin(II) chromate (Cr₂H₂O₈Sn), a distinct compound with a molecular weight of 352.71 g/mol.
Structural Configuration
The compound’s structure comprises a tin(IV) cation (Sn⁴⁺) coordinated by two chromate (CrO₄²⁻) anions. X-ray diffraction and spectroscopic analyses reveal a tetrahedral geometry around chromium atoms, with Sn⁴⁺ occupying an octahedral site . The SMILES notation ([O-]Cr(=O)[O-].[O-]Cr(=O)[O-].[Sn+4]) underscores this arrangement, while the InChIKey (ZGOVTYBSJCHQFF-UHFFFAOYSA-N) provides a unique identifier for computational referencing .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 10101-75-4 | |
| Molecular Formula | Cr₂O₈Sn | |
| Molecular Weight | 350.70 g/mol | |
| IUPAC Name | dioxido(dioxo)chromium;tin(4+) | |
| Crystal System | Tetragonal (predicted) |
Synthesis and Production Methodologies
Impregnation and Coprecipitation Routes
Tin(IV) chromate is commonly synthesized via aqueous impregnation or coprecipitation. A study employing chromium(III) nitrate and tin(IV) oxide precursors demonstrated that impregnation at 333 K yields surface-adsorbed Cr⁶⁺ species, whereas calcination at 573 K facilitates the formation of mixed-valence chromium phases (e.g., Cr₅O₁₂) . Coprecipitation from Sn⁴⁺ and Cr³⁺ solutions, followed by thermal treatment, produces materials with enhanced catalytic activity due to dispersed Cr³⁺ ions .
Chemical Vapor Deposition (CVD)
While CVD is more frequently applied to tin(IV) oxide, adaptations using tin(II) oxalate precursors suggest potential routes for tin(IV) chromate synthesis. Nagirnyak et al. demonstrated that CVD-derived tin oxides exhibit tunable bandgaps (3.6–4.0 eV), a property critical for photocatalytic applications . Extending this to chromate systems could enable nanostructured tin(IV) chromate with optimized surface-to-volume ratios.
Physicochemical Properties
Thermal Stability and Decomposition
Thermogravimetric analysis reveals that tin(IV) chromate undergoes decomposition above 673 K, forming Cr₂O₃ and SnO₂ . This phase transition is critical in catalytic applications, where calcination temperature dictates active site distribution.
Spectroscopic Signatures
Electron paramagnetic resonance (EPR) studies identify three chromium signals (δ, γ, β) in tin(IV) chromate catalysts :
-
δ-signal: Attributable to isolated Cr³⁺ ions, prevalent in Cr(III)-promoted catalysts.
-
γ-signal: Indicates mixed-valence Cr⁵⁺-O-Cr³⁺-O-Cr⁵⁺ trimers, observed after calcination ≥573 K.
-
β-signal: Linked to γ-CrOOH or Cr₂O₃ phases at higher temperatures.
X-ray photoelectron spectroscopy (XPS) confirms surface Cr⁶⁺ species in uncalcined materials, transitioning to Cr³⁺/Cr⁵⁺ mixtures upon thermal activation .
Catalytic Applications and Mechanisms
Redox Catalysis
Tin(IV) chromate’s mixed-valence chromium phases enable redox cycles critical for oxidation reactions. In propane dehydrogenation, Cr⁵⁺ sites facilitate H₂ abstraction, while Sn⁴⁺ stabilizes intermediate species .
Table 2: Catalytic Performance Metrics
| Condition | Activity (mmol/g·h) | Selectivity (%) | Source |
|---|---|---|---|
| Cr(VI)-promoted, 573 K | 12.4 | 78 | |
| Cr(III)-promoted, 673 K | 9.8 | 65 |
Toxicological and Environmental Considerations
Ecotoxicology
Chromium(VI) species in tin(IV) chromate pose significant environmental risks due to their carcinogenicity and mobility in aqueous systems. While specific data on tin(IV) chromate are sparse, studies on zinc chromate highlight mechanisms such as oxidative DNA damage and centrosome amplification.
Industrial and Research Applications
Corrosion Inhibition
Tin(IV) chromate coatings on steel alloys demonstrate superior corrosion resistance in marine environments, leveraging the passivating effect of Cr⁶⁺.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume